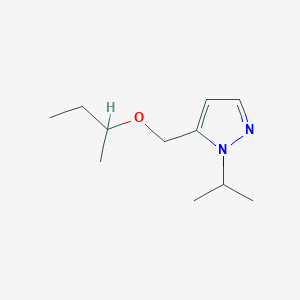
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the pyrazole class of organic compounds and has a molecular formula of C11H17BrFNO2. In
Mechanism Of Action
The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is not fully understood. However, studies have shown that this compound interacts with various proteins and enzymes in the body, leading to its therapeutic effects. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have demonstrated that 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has several biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has several advantages for lab experiments. This compound is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is highly reactive and can react with other compounds in the experimental system, leading to unwanted side reactions. Additionally, this compound has a short half-life and may require frequent dosing in in vivo experiments.
Future Directions
There are several future directions for the study of 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. One direction is to further explore its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of this compound. Finally, more research is needed to fully understand the advantages and limitations of this compound for lab experiments.
In conclusion, 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a promising compound with potential applications in medicinal chemistry. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a valuable research tool for studying various biological processes. While there are some limitations to its use in lab experiments, the future directions for research on this compound are vast, and it is likely to continue to be an important compound in scientific research.
Synthesis Methods
The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole involves a multi-step process that starts with the reaction between 2-fluoroethylamine and ethyl acetoacetate in the presence of a base. The resulting product is then reacted with 4-bromo-3-formylpyrazole in the presence of a reducing agent to obtain the desired compound. This synthesis method has been optimized and improved over time to yield high-quality and pure 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole.
Scientific Research Applications
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, this compound has been used as a research tool for studying the mechanisms of various biological processes.
properties
IUPAC Name |
4-bromo-3-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrFN2O/c1-3-8(2)15-7-10-9(11)6-14(13-10)5-4-12/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUOBASTSJSFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Br)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

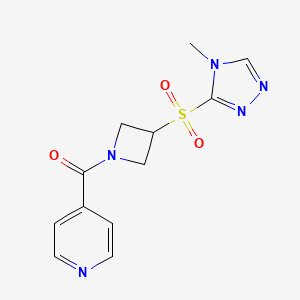
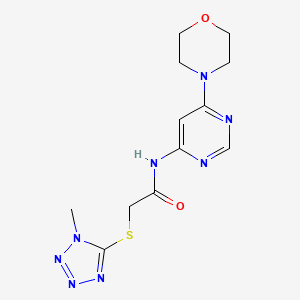
![N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2622658.png)
![N-(1,3-thiazol-2-yl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2622659.png)
![N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-ethylpyrimidine-2,4-diamine](/img/structure/B2622660.png)

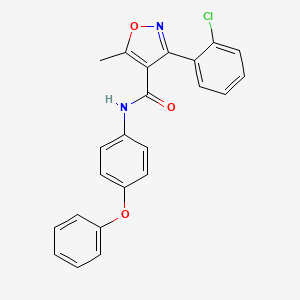

![2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2622670.png)
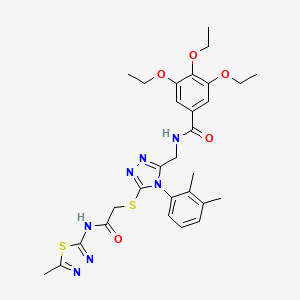
![2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2622675.png)
![N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2622677.png)
